2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Overview
Description
2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanyl group, and a methoxyphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling and purification .
Industrial Production Methods
Industrial production of this compound may involve more scalable and economical methods, such as solvent-free reactions or the use of continuous flow reactors. These methods can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome and yield of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . By binding to the active site of DHFR, the compound can prevent the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: This compound shares a similar methoxyphenylacetamide moiety but lacks the pyrimidine and sulfanyl groups.
4’-Methoxyacetanilide: Another related compound with a methoxyphenylacetamide structure, commonly used in the synthesis of dyes and pigments.
Uniqueness
The uniqueness of 2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide lies in its combination of a pyrimidine ring, a sulfanyl group, and a methoxyphenylacetamide moiety. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-21-8-11-7-13(19)18-15(17-11)23-9-14(20)16-10-3-5-12(22-2)6-4-10/h3-7H,8-9H2,1-2H3,(H,16,20)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWCITDAHRLQKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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